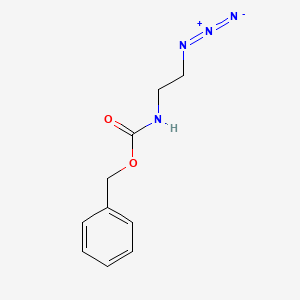
Benzyl-2-Azidoethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-azidoethylcarbamate is an organic compound with the molecular formula C10H12N4O2 It is a derivative of carbamate, featuring a benzyl group and an azidoethyl moiety
Wissenschaftliche Forschungsanwendungen
Benzyl 2-azidoethylcarbamate has several applications in scientific research:
-
Organic Synthesis:
- Used as an intermediate in the synthesis of more complex molecules.
- Acts as a precursor for the introduction of azido groups in organic compounds.
-
Medicinal Chemistry:
- Potential use in the development of pharmaceuticals, particularly those involving azido groups for bioorthogonal chemistry.
-
Bioconjugation:
- Utilized in click chemistry for the conjugation of biomolecules.
- The azido group reacts with alkynes in the presence of a copper catalyst to form triazoles.
-
Material Science:
- Employed in the synthesis of functionalized polymers and materials with specific properties.
Wirkmechanismus
Target of Action
Benzyl carbamates, a related class of compounds, are often used as protected forms of ammonia in the synthesis of primary amines . Therefore, it’s plausible that Benzyl 2-Azidoethylcarbamate may interact with similar biological targets.
Mode of Action
Benzyl carbamates are known to act as protecting groups for ammonia in the synthesis of primary amines . After N-alkylation, the benzyl carbamate group is removable with Lewis acids
Pharmacokinetics
Benzyl carbamates are generally soluble in organic solvents and moderately soluble in water , which could influence their absorption and distribution. The metabolism and excretion of these compounds would likely depend on their specific chemical structure and the biological system in which they are used.
Action Environment
The action, efficacy, and stability of Benzyl 2-Azidoethylcarbamate could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other chemical species could affect its reactivity and interactions with its targets. Moreover, its solubility in different solvents could influence its distribution and bioavailability in various environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl 2-azidoethylcarbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with 2-azidoethanol. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
-
Formation of Benzyl Chloroformate:
- Benzyl alcohol reacts with phosgene to form benzyl chloroformate.
- Reaction conditions: Room temperature, inert atmosphere.
-
Reaction with 2-Azidoethanol:
- Benzyl chloroformate reacts with 2-azidoethanol in the presence of a base.
- Reaction conditions: Mild temperature, typically around 0-25°C.
Industrial Production Methods: While specific industrial production methods for benzyl 2-azidoethylcarbamate are not well-documented, the general principles of carbamate synthesis apply. Industrial synthesis would likely involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 2-azidoethylcarbamate undergoes various chemical reactions, including:
-
Substitution Reactions:
- The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines upon reduction.
- Common reagents: Sodium azide, reducing agents like lithium aluminum hydride.
-
Reduction Reactions:
- The azido group can be reduced to an amine using hydrogenation or other reducing agents.
- Common reagents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
-
Oxidation Reactions:
- The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
- Common reagents: Potassium permanganate, chromium trioxide.
Major Products:
- Reduction of the azido group yields benzyl 2-aminoethylcarbamate.
- Oxidation of the benzyl group yields benzaldehyde or benzoic acid, depending on the conditions.
Vergleich Mit ähnlichen Verbindungen
Benzyl 2-azidoethylcarbamate can be compared with other azidoethylcarbamates and benzyl carbamates:
Similar Compounds:
Uniqueness:
- The presence of both a benzyl group and an azidoethyl moiety makes benzyl 2-azidoethylcarbamate unique.
- The azido group provides versatility in chemical reactions, particularly in click chemistry and bioconjugation.
Eigenschaften
IUPAC Name |
benzyl N-(2-azidoethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c11-14-13-7-6-12-10(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZPDLNPHGAPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2432143.png)
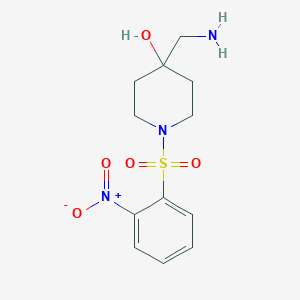
![3-[(4-chlorophenyl)methanesulfonyl]-1-[(2-chlorophenyl)methyl]-1H-indole](/img/structure/B2432147.png)
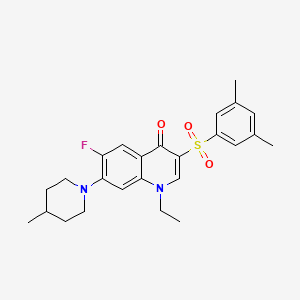
![1-((3-hydroxypropyl)amino)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2432151.png)
![2-[(Dimethylamino)methyl]benzonitrile](/img/structure/B2432153.png)
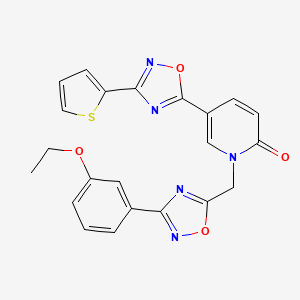
![1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea](/img/structure/B2432157.png)
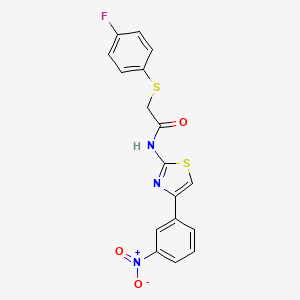
![3',4'-dichloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2432159.png)
![2-Cyclopropyl-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2432160.png)
![5-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2432161.png)
![N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432163.png)

